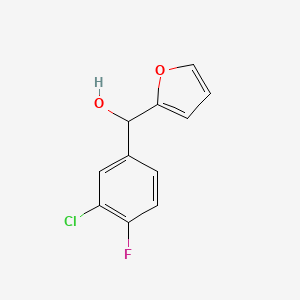
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group attached to a heptane chain. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an appropriate heptan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization, distillation, and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of amino-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can enhance the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the heptan-3-ylamino group, making it less versatile in chemical reactions.
Heptan-3-ylamine: Does not contain the tetrahydrothiophene ring, limiting its applications in heterocyclic chemistry.
Sulfolane: A related sulfone compound with different structural features and applications.
Uniqueness
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its tetrahydrothiophene ring and heptan-3-ylamino group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
Propiedades
IUPAC Name |
N-heptan-3-yl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWDDNXCNLCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[3-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B7893120.png)
![Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B7893131.png)


